Product packaging for 3,5-Dibromo-2-chloro-6-methoxypyridine(Cat. No.:CAS No. 2432849-11-9)

3,5-Dibromo-2-chloro-6-methoxypyridine

Cat. No.: B6290964
CAS No.: 2432849-11-9
M. Wt: 301.36 g/mol
InChI Key: DZJRTMSRCYRXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-chloro-6-methoxypyridine is a versatile heteroaromatic building block specifically designed for advanced research and development. This multihalogenated pyridine derivative is of significant interest in medicinal chemistry and drug discovery, particularly for the construction of complex molecules targeting central nervous system (CNS) disorders. The distinct reactivity of its bromo and chloro substituents allows for selective, sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, making it a valuable intermediate for creating diverse chemical libraries. Compounds featuring methoxypyridine motifs have demonstrated enhanced properties in pharmaceutical research, including improved solubility and the ability to cross the blood-brain barrier, which is critical for developing therapeutics for neurological conditions . As a key synthetic intermediate, this compound is strictly for research applications in fields including pharmaceutical development, agricultural chemistry, and material science. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2ClNO B6290964 3,5-Dibromo-2-chloro-6-methoxypyridine CAS No. 2432849-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-chloro-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJRTMSRCYRXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,5 Dibromo 2 Chloro 6 Methoxypyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The foundational strategy for synthesizing complex pyridines often involves building the heterocyclic ring from acyclic precursors. This de novo approach allows for the incorporation of various substituents in a controlled manner.

Annulation Reactions and Cyclization Strategies

The construction of the pyridine ring can be achieved through various annulation reactions, which involve the formation of a ring onto a pre-existing structure. imperial.ac.uk Methodologies for the de novo preparation of pyridines often rely on either cycloaddition reactions or the cyclization of a linear precursor. imperial.ac.uk One such strategy involves a [3+2+1] annulation, where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) to form highly functionalized pyridine N-oxides. acs.org These N-oxides can then be further manipulated. Another approach is the [3+3] annulation, which can involve the reaction of saturated ketones with electron-deficient enamines to yield substituted pyridines. organic-chemistry.org Transition-metal-catalyzed N-annulation reactions have also emerged as a powerful tool for pyridine synthesis. rsc.org For instance, a rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine with an alkyne can produce substituted pyridines. nih.gov Cyclization strategies are central to forming the pyridine core and can range from traditional methods to more modern, metal-catalyzed processes. nih.govresearchgate.netrsc.org For example, a palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids can lead to polysubstituted 3-hydroxypyridines, which are valuable intermediates. mdpi.com

Precursor Design and Selection for Regioselective Halogenation

The design of the precursor molecule is critical for achieving the desired substitution pattern on the final pyridine ring. The inherent electronic properties of the pyridine ring make it electron-deficient, which can complicate direct electrophilic aromatic substitution. chemrxiv.orgnih.gov Therefore, precursors are often designed with directing groups that control the regioselectivity of subsequent halogenation steps. For the synthesis of 3,5-Dibromo-2-chloro-6-methoxypyridine, a common starting point is a pyridine derivative that facilitates halogenation at specific positions. A suitable precursor is 2,6-dichloropyridine (B45657), which can be synthesized from 2,6-diamino-3,5-dibromopyridine. rsc.org Nitration of 2,6-dichloropyridine yields 2,6-dichloro-3-nitropyridine, a key intermediate. google.com This precursor then undergoes further transformations to introduce the desired substituents. Another strategy involves starting with 2-chloro-6-methoxypyridine (B123196). nist.gov The methoxy (B1213986) group in this precursor can act as a directing group for subsequent reactions. ntu.edu.sg

Targeted Halogenation and Alkoxylation Routes

With the pyridine core in hand, the next phase involves the precise installation of the bromo, chloro, and methoxy groups at the desired positions.

Selective Bromination and Chlorination Protocols

Selective halogenation is a key step in the synthesis of this compound. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic aromatic substitution. chemrxiv.orgnih.gov However, various protocols have been developed to achieve regioselective halogenation. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) is a common method. organic-chemistry.org For instance, 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO) can serve as a source of bromonium ions for the selective bromination of polyenes. rsc.org The halogenation of pyridine N-oxides provides a practical route to 2-halo-substituted pyridines under mild conditions. nih.govresearchgate.net

Starting from 2-chloro-6-methoxypyridine, direct bromination can be challenging. A common route involves the nitration of 2-chloro-6-methoxypyridine to introduce a nitro group, which can then be reduced and diazotized to facilitate the introduction of other functional groups. google.com A more direct approach involves the bromination of a pre-functionalized pyridine. For example, 5-bromo-2-methoxypyridine (B44785) can be synthesized from 2,5-dibromopyridine (B19318). chemicalbook.com

Directed Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. znaturforsch.combaranlab.org This technique involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, such as a halogen source. znaturforsch.com The methoxy group is a known directing group for such reactions. ntu.edu.sg This approach allows for the introduction of halogens at specific positions that might be difficult to access through electrophilic substitution. For instance, various substituted pyridines can be metalated using lithium amides or alkyllithium reagents at low temperatures, and the resulting organometallic species can then react with a halogenating agent. znaturforsch.com

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, like a halide. wikipedia.org In the context of pyridine chemistry, SNAr reactions are particularly effective at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgvaia.comyoutube.compearson.com

A key step in one of the synthetic routes to the target molecule involves the methoxylation of a di- or tri-halopyridine precursor. For example, reacting a dichloropyridine derivative with sodium methoxide in a suitable solvent like methanol (B129727) can replace a chlorine atom with a methoxy group. google.comchemicalbook.com The synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol is another example of this type of substitution. chemicalbook.com This reaction is often a crucial step in building the final this compound structure.

Start Reacting MaterialReagentsProductYield (%)
2,6-diamino-3,5-dibromopyridine1. HCl, NaNO2; 2. EtOAc2,6-Dichloro-3,5-dibromopyridine38 (over two steps)
2-amino-6-chloro-3-nitropyridineSodium methoxide, Methanol2-amino-3-nitro-6-methoxypyridine86.5
2,5-dibromopyridineSodium hydroxide, Methanol5-Bromo-2-methoxypyridine98

Table 1: Examples of Synthetic Steps and Yields

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound would likely proceed through a multi-step pathway, commencing with a suitable pyridine precursor. The key steps would involve selective halogenation and methoxylation reactions. Optimization of these steps is critical to maximize the yield of the desired product while minimizing the formation of regioisomers and other byproducts.

A plausible synthetic route starts from 2-chloro-6-methoxypyridine. The critical step is the selective dibromination at the 3 and 5 positions. The optimization of this electrophilic aromatic substitution would involve a careful selection of the brominating agent, solvent, temperature, and catalyst.

Key Parameters for Optimization:

Brominating Agent: Various reagents can be employed for bromination, including N-bromosuccinimide (NBS), bromine (Br₂), and other electrophilic bromine sources. The reactivity and selectivity of these agents can differ significantly.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents ranging from halogenated hydrocarbons (e.g., dichloromethane, chloroform) to strong acids (e.g., sulfuric acid, oleum) are often used for pyridine halogenation.

Temperature: Temperature control is crucial. Lower temperatures generally favor higher selectivity but may lead to slower reaction rates. An optimal temperature must be identified to balance these factors.

Catalyst: Lewis or Brønsted acids can be used to activate the brominating agent and enhance the reaction rate. The choice and concentration of the catalyst are key optimization parameters.

Table 1: Hypothetical Optimization of the Bromination of 2-Chloro-6-methoxypyridine

Entry Brominating Agent (Equivalents) Solvent Catalyst Temperature (°C) Time (h) Yield of this compound (%)
1 NBS (2.2) Acetonitrile (B52724) None 80 12 Moderate
2 Br₂ (2.2) Dichloromethane FeBr₃ (0.1) 25 8 Low
3 Br₂ (2.2) Sulfuric Acid None 0 - 25 6 High
4 NBS (2.2) Trifluoroacetic Acid None 50 10 Moderate to High

Note: This table is illustrative and based on general principles of pyridine halogenation. Actual results would require experimental verification.

The selectivity for the 3,5-dibromination is directed by the existing substituents on the pyridine ring. The methoxy group at position 6 and the chloro group at position 2 are both ortho, para-directing. However, the electronic and steric effects of these groups, combined with the deactivating nature of the pyridine nitrogen, will ultimately determine the regioselectivity. Fine-tuning the reaction conditions is paramount to achieve the desired 3,5-disubstitution pattern with high fidelity.

Industrial Scale-Up Considerations and Green Chemistry in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on economic viability and environmental sustainability.

Development of Economically Viable Synthetic Routes

For industrial production, the cost of raw materials, energy consumption, and process efficiency are primary concerns. An economically viable route for this compound would likely prioritize readily available and inexpensive starting materials.

One potential industrial strategy could involve the halogen exchange of a more accessible starting material, such as 2,6-dichloropyridine. A patent for the synthesis of 2,6-dibromopyridine (B144722) from 2,6-dichloropyridine highlights a method involving refluxing with hydrobromic acid, which could be adapted. nih.gov The subsequent selective bromination and methoxylation steps would then need to be optimized for cost-effectiveness.

Table 2: Comparison of Potential Industrial Synthetic Routes

Route Starting Material Key Steps Potential Advantages Potential Challenges
A 2-Chloro-6-methoxypyridine Dibromination Potentially higher selectivity in the final step. Availability and cost of the starting material.
B 2,6-Dichloropyridine Halogen exchange, methoxylation, bromination Readily available starting material. Multiple steps may lower overall yield; control of regioselectivity.
C Pyridine Sequential halogenation and methoxylation Most fundamental starting material. Poor regioselectivity, formation of multiple isomers.

Note: The economic viability of each route would depend on a detailed process analysis and cost evaluation.

Utilization of Environmentally Benign Reagents and Solvents

The principles of green chemistry are increasingly integral to modern chemical manufacturing. For the synthesis of this compound, this would involve minimizing waste, using less hazardous substances, and improving energy efficiency.

Environmentally Benign Reagents: The use of stoichiometric and often hazardous brominating agents like elemental bromine could be replaced by catalytic systems. For instance, enzymatic halogenations using halogenase enzymes offer high selectivity under mild conditions, though their industrial application for complex molecules is still an area of active research. researchgate.netmdpi.comchemrxiv.org

Environmentally Benign Solvents: Traditional halogenation reactions often use chlorinated solvents, which pose environmental risks. The exploration of greener solvent alternatives is a key aspect of sustainable synthesis.

Ionic Liquids: Pyridinium-based and other ionic liquids have been investigated as recyclable solvents for various organic reactions, including those involving pyridines. alfa-chemistry.comnih.govnih.gov They can enhance reaction rates and facilitate product separation. Biodegradable ionic liquids are also being developed to further improve the environmental profile of these processes. rsc.org

Water: Performing reactions in aqueous media is a cornerstone of green chemistry. researchgate.netnih.gov While the solubility of nonpolar organic substrates can be a challenge, the use of phase-transfer catalysts or surfactant-aided systems can overcome this limitation.

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (neat) or using one of the reactants as the solvent can significantly reduce waste and simplify purification. nih.gov

The adoption of green chemistry principles not only reduces the environmental impact but can also lead to more efficient and economically advantageous industrial processes. nih.govrasayanjournal.co.inmdpi.com

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 2 Chloro 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3,5-Dibromo-2-chloro-6-methoxypyridine. This reaction involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of one of the halogen substituents. The positions on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the halogen atoms. nih.gov

Halogen-Specific Reactivity Trends (Bromine vs. Chlorine)

In the context of SNAr reactions on polyhalogenated pyridines, the relative reactivity of different halogens is a critical factor. Generally, the ease of displacement follows the order of halogen electronegativity and the strength of the carbon-halogen bond. For pyridines, it is often observed that fluoride (B91410) is the most reactive towards SNAr, followed by chloride, and then bromide. acs.orgbyu.edu This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. While specific studies on this compound are not abundant, the general principles of SNAr on halopyridines suggest that the chlorine atom at the 2-position would be more susceptible to nucleophilic attack than the bromine atoms at the 3- and 5-positions, assuming electronic factors are dominant. acs.org However, steric hindrance from the adjacent methoxy (B1213986) group could influence this reactivity.

Mechanistic Insights into SNAr Reactions

The mechanism of SNAr reactions on pyridines generally proceeds through a two-step addition-elimination pathway. researchgate.netyoutube.com This process involves the initial attack of the nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com The subsequent step involves the expulsion of the halide leaving group, which restores the aromaticity of the ring and yields the final substitution product. researchgate.net The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and conditions. researchgate.net For pyridines, the nitrogen atom in the ring helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. youtube.com

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at specific positions on the pyridine ring. The differential reactivity of the bromine and chlorine substituents is key to achieving selective functionalization.

Suzuki-Miyaura Coupling with Aryl/Alkylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com For polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is generally governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. proprogressio.hu This selectivity allows for the sequential functionalization of the pyridine ring.

In the case of this compound, the initial Suzuki-Miyaura coupling is expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. mdpi.comresearchgate.net Studies on similar polyhalogenated pyridines have demonstrated that selective coupling at the more reactive halogen site is achievable. nih.gov The choice of catalyst, ligands, and reaction conditions can further influence the selectivity. researchgate.netnih.gov For instance, using specific palladium catalysts and ligands can enable coupling even at less reactive chloro- positions, but typically under more forcing conditions. proprogressio.hunih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines This table presents generalized conditions and reactivity trends observed for halopyridines in Suzuki-Miyaura reactions and may not be specific to this compound.

proprogressio.hunih.govmdpi.comnih.govproprogressio.humdpi.comnih.govproprogressio.hu
ParameterTypical Condition/ObservationReference
CatalystPd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands (e.g., SPhos, XPhos)
BaseNa2CO3, K2CO3, K3PO4
SolventDME, THF, Dioxane/H2O, DMF/H2O
Reactivity OrderAryl-I > Aryl-Br > Aryl-Cl

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp2) bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For polyhalogenated substrates like this compound, the Sonogashira reaction also exhibits chemoselectivity based on the carbon-halogen bond strength. The coupling will preferentially occur at the more reactive C-Br positions. Research on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that a variety of mono-, di-, tri-, and even tetra-alkynylated pyridines can be synthesized by carefully controlling the reaction conditions. rsc.orgresearchgate.net This suggests that sequential and site-selective alkynylation of this compound is feasible, allowing for the introduction of alkyne moieties at the bromine-substituted positions first.

Table 2: General Conditions for Sonogashira Coupling of Halopyridines This table presents generalized conditions for Sonogashira reactions and may not be specific to this compound.

organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgbyu.eduwikipedia.org
ParameterTypical ConditionReference
CatalystPd(PPh3)4, PdCl2(PPh3)2
Co-catalystCuI
BaseTriethylamine, Diethylamine
SolventTHF, DMF, Acetonitrile (B52724)

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium reagent. wikipedia.org This reaction is most effective with aryl and vinyl bromides and iodides and is often carried out at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, metal-halogen exchange would be expected to occur preferentially at one of the bromine atoms. This would generate a lithiated pyridine intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The presence of the methoxy group may influence the regioselectivity of the lithiation. Studies on the lithiation of 2-chloro- and 2-methoxypyridine (B126380) have shown that the outcome can be complex, with the potential for both ortho-lithiation and subsequent rearrangement. nih.gov The generation of aryllithium species from bromoaryl substrates in the presence of other reactive functional groups has been shown to be feasible at low temperatures. tcnj.edu

Other Key Transformations

The halogen atoms on this compound can be transformed into other functional groups through various reactions. For example, the bromo-substituents can be converted to triflates, which are also excellent leaving groups in cross-coupling reactions. organic-chemistry.org This allows for a wider range of coupling partners and reaction conditions to be employed. Furthermore, the methoxy group could potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

The basicity of the pyridine nitrogen in this compound is significantly influenced by the electron-withdrawing effects of the halogen and methoxy substituents. The acidity of a compound is represented by its pKa value, which determines the species that will prevail under different pH conditions. nih.gov Theoretical studies on substituted pyridines have shown that the pKa can be calculated with reasonable accuracy. mdpi.comresearchgate.net The presence of electron-withdrawing groups generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa of the conjugate acid. rsc.org For comparison, the experimental pKa of pyridine is approximately 5.23. nih.gov The multiple electron-withdrawing substituents on this compound would be expected to result in a significantly lower pKa.

Derivatization and Structural Modification of 3,5 Dibromo 2 Chloro 6 Methoxypyridine

Synthesis of Novel Halogenated Pyridine (B92270) Analogues

The presence of multiple halogen atoms on the pyridine ring of 3,5-Dibromo-2-chloro-6-methoxypyridine allows for its use in the synthesis of other novel halogenated pyridine analogues through selective cross-coupling reactions. The inherent differences in the reactivity of carbon-bromine and carbon-chlorine bonds are exploited to control which position on the ring reacts.

Research into the reactivity of halopyridines in palladium-catalyzed reactions, such as the Suzuki coupling, has established a clear hierarchy of leaving group potential. nih.gov The reactivity order is generally accepted as Br > Cl. nih.gov This chemoselectivity enables the stepwise substitution of the halogen atoms, starting with the more reactive bromine atoms.

For instance, by carefully selecting the palladium catalyst and reaction conditions, one of the bromine atoms at the C3 or C5 position can be selectively replaced with another group, while the chloro group at C2 and the remaining bromo group remain intact. This process yields a new, less-symmetrically halogenated pyridine derivative, which can then be subjected to further functionalization at the remaining halogenated sites. This stepwise approach is fundamental to creating a diverse library of polysubstituted pyridines. nih.gov

Table 1: Selective Suzuki Coupling for Novel Analogue Synthesis

Starting Material Coupling Partner Catalyst System Product Citation
5-Bromo-6-chloropyridin-3-yl fluorosulfate Phenylboronic acid Pd(PPh₃)₄/KF 6-Chloro-5-phenylpyridin-3-yl fluorosulfate nih.gov

Introduction of Diverse Chemical Functionalities

Beyond creating new halogenated analogues, this compound serves as a scaffold for introducing a wide range of chemical groups, significantly expanding its chemical diversity.

The halogen atoms on the pyridine ring are suitable leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nitrogen and carbon-based functionalities.

Amination: Amines can be introduced by reacting the halogenated pyridine with various amine nucleophiles. The reaction conditions, such as the choice of catalyst (e.g., palladium with specific ligands for Buchwald-Hartwig amination) and temperature, can influence which halogen is displaced. Given the higher reactivity of the bromine atoms, amination would likely occur preferentially at the C3 or C5 positions before substitution at the C2 chlorine position.

Alkylation: Alkyl groups can be introduced via cross-coupling reactions. For example, Grignard reagents or organozinc compounds can react with the halogenated positions in the presence of a suitable catalyst to form new carbon-carbon bonds. Similar to amination, the greater reactivity of the C-Br bonds allows for selective alkylation at these sites.

The introduction of carbonyl and carboxylic acid functionalities onto the pyridine core dramatically increases the synthetic utility of the resulting derivatives, opening pathways to amides, esters, and other important chemical motifs.

One common strategy involves metal-halogen exchange followed by quenching with an appropriate electrophile. For example, treating this compound with a strong base like n-butyllithium at low temperatures could selectively deprotonate or perform a lithium-halogen exchange at one of the bromo positions. Quenching this lithiated intermediate with carbon dioxide (CO₂) would yield a carboxylic acid derivative. cymitquimica.com Subsequent reactions could convert this acid into various carbonyl compounds.

Another approach is through palladium-catalyzed carbonylation reactions, where a halogenated position is reacted with carbon monoxide and an alcohol or amine to directly form an ester or amide, respectively. This method is effective for converting aryl halides into valuable carbonyl compounds. The synthesis of compounds like 3,5-dibromo-6-(pyridin-2-yl)-[2,2'-bipyridine]-4-carboxylic acid demonstrates the feasibility of incorporating a carboxylic acid group onto a highly substituted bipyridine system derived from such precursors. matrix-fine-chemicals.com

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of a substituted pyridine and its chemical reactivity is a critical aspect of its chemistry. For derivatives of this compound, the nature and position of the substituents dictate the outcome of chemical transformations.

A key finding from studies on related polysubstituted pyridines is the clear differentiation in reactivity among various leaving groups in palladium-catalyzed Suzuki couplings. nih.gov The established order of reactivity is: -Br > -OSO₂F (fluorosulfate) > -Cl . nih.gov

This hierarchy is crucial for synthetic planning. It implies that when a derivative contains both bromine and chlorine atoms, a Suzuki coupling reaction can be directed to selectively react at the C-Br bond, leaving the C-Cl bond untouched for a subsequent, different transformation. nih.gov This chemoselectivity allows for a programmed, stepwise synthesis of multi-substituted pyridines, where different functional groups can be installed at specific positions in a controlled manner. nih.gov The methoxy (B1213986) group at the C6 position also influences the electronic properties of the ring, potentially affecting the reactivity of the adjacent C5-Br and C2-Cl bonds.

Table 2: Reactivity Order of Leaving Groups in Pyridine Systems

Leaving Group Relative Reactivity Synthetic Implication Citation
Bromide (-Br) High Preferred site for initial cross-coupling reactions. nih.gov
Fluorosulfate (-OSO₂F) Intermediate Can be displaced after bromide but before chloride. nih.gov

Generation of Poly-Substituted Pyridines and Bipyridines

A primary application of this compound is as a foundational element for constructing more complex molecular architectures, such as poly-substituted pyridines and bipyridines. Bipyridines are of particular interest as ligands in catalysis and materials science. nih.gov

The synthesis of these complex structures relies heavily on sequential cross-coupling reactions. A typical synthetic route might involve:

First Coupling: A selective Suzuki or Stille coupling at one of the C-Br positions to introduce a new aryl or heteroaryl group. nih.govnih.gov

Second Coupling: A subsequent coupling reaction at the remaining C-Br position with a different coupling partner.

Third Coupling: A final coupling at the less reactive C-Cl position under more forcing conditions to complete the synthesis of a tri-substituted pyridine. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Modern computational methods allow for a detailed examination of how electrons are distributed within a molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties.

For the related compound, 3,5-dibromo-2,6-dimethoxy pyridine (B92270) (DBDMP), DFT calculations have been performed to determine its optimized geometry and vibrational modes. nih.gov Theoretical vibrational frequencies calculated using DFT methods showed excellent agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy, validating the computational model. nih.govnih.gov Such calculations are crucial for confirming the molecular structure and understanding its dynamic behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap has been calculated, providing insights into its kinetic stability and chemical reactivity. nih.gov According to FMO theory, the HOMO and LUMO are the most significant orbitals affecting bioactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative of typical FMO analysis and does not represent experimentally verified values for 3,5-Dibromo-2-chloro-6-methoxypyridine.

Molecular Orbital Energy (eV)
HOMO -6.46
LUMO -0.98

| Energy Gap (ΔE) | 5.48 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule dictates its electrostatic interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the computational study of 3,5-dibromo-2,6-dimethoxy pyridine, MEP analysis was used to identify the sites for electrophilic and nucleophilic reactions. nih.gov This analysis reveals the most likely points of interaction for the molecule, which is crucial for predicting its reactivity in different chemical environments. nih.gov The intramolecular interactions and charge delocalization can also be analyzed using techniques like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis, which were performed for this related pyridine derivative. nih.gov

Prediction of Reactivity Profiles and Selectivity

By combining insights from FMO analysis and MEP mapping, computational chemistry can predict the reactivity profile of a molecule. The locations of the HOMO and LUMO orbitals indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For instance, if the HOMO is localized on a specific atom or functional group, that site is likely to be the center of nucleophilic character.

The MEP map complements this by highlighting the electron-rich and electron-poor areas across the entire molecule. For halogenated pyridines, the electronegative halogen atoms and the nitrogen atom in the pyridine ring typically create a complex electrostatic potential surface. This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For 3,5-dibromo-2,6-dimethoxy pyridine, the MEP analysis clearly revealed the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Modeling of Reaction Pathways and Transition States

Beyond predicting reactivity, computational chemistry allows for the detailed modeling of reaction mechanisms. Researchers can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

While specific reaction pathways for this compound have not been published, the computational tools exist to model them. For example, one could model the mechanism of a Suzuki coupling or a Buchwald-Hartwig amination at one of the C-Br or C-Cl bonds. Such a study would involve locating the transition state for the oxidative addition of the palladium catalyst to the carbon-halogen bond. By comparing the activation energies for the different halogen positions, one could predict the selectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

For molecules with flexible groups, such as the methoxy (B1213986) group in this compound, multiple conformations (spatial arrangements of atoms) may exist. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the flexible bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior. By simulating the motion of atoms over time, MD can explore the conformational landscape and provide insights into the flexibility and average structure of the molecule in different environments (e.g., in a solvent). While specific conformational analyses or MD simulations for this compound are not available in the public literature, these methods are standard tools in computational chemistry for understanding the behavior of flexible molecules. For the related compound, 3,5-dibromo-2,6-dimethoxy pyridine, the molecular conformation was a key aspect of the theoretical modeling. nih.gov

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for correlating the theoretical understanding of a molecule's structure with its experimentally observed spectroscopic properties. These computational methods allow for the prediction of various spectroscopic data, such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By comparing these calculated values with experimental spectra, a detailed assignment of spectral features to specific molecular motions and electronic environments can be achieved.

While comprehensive computational studies specifically focused on this compound are not extensively available in the public research domain, the methodologies for such analyses are well-established through studies of analogous substituted pyridine compounds. nih.govresearchgate.netniscpr.res.in These studies consistently demonstrate the utility of DFT methods, most commonly the B3LYP functional, in providing excellent agreement between theoretical predictions and experimental observations. nih.govresearchgate.net

Methodological Approach in Analogous Systems

In typical studies of similar halogenated and methoxy-substituted pyridines, the process begins with the optimization of the molecule's ground state geometry using a selected DFT method and basis set (e.g., 6-311++G(d,p)). researchgate.net This step identifies the most stable three-dimensional arrangement of the atoms.

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the wavenumbers and intensities of infrared (IR) and Raman active vibrational modes. The theoretical spectra are often scaled by a specific factor to correct for anharmonicity and the approximations inherent in the computational method, which generally leads to a strong correlation with experimental IR and FT-Raman spectra. nih.gov

For the correlation of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic chemical shifts for proton (¹H) and carbon (¹³C) nuclei. These theoretical shifts are then compared to experimental data to assign the signals in the NMR spectra to specific atoms within the molecule.

Anticipated Research Findings for this compound

Based on research on structurally related compounds, a DFT study of this compound would be expected to yield detailed insights. The calculated vibrational spectra would allow for the precise assignment of stretching and bending modes associated with the pyridine ring, the C-Br, C-Cl, C-O, and O-CH₃ bonds, as well as the C-H bonds.

The predicted ¹H and ¹³C NMR chemical shifts would aid in the unambiguous assignment of the resonances observed in the experimental spectra. The electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating effect of the methoxy group, would create a distinct electronic environment for each carbon and hydrogen atom, which would be reflected in the calculated and experimental chemical shifts.

Illustrative Data Tables (Hypothetical based on typical findings for similar compounds)

The following tables are illustrative examples of how data from a quantum chemical calculation for this compound would be presented to correlate theoretical and experimental spectroscopic data.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode AssignmentCalculated Frequency (Scaled)Experimental Frequency
Pyridine Ring StretchingData not availableData not available
C-H StretchingData not availableData not available
C-Cl StretchingData not availableData not available
C-Br StretchingData not availableData not available
O-CH₃ StretchingData not availableData not available
Pyridine Ring BendingData not availableData not available

Table 2: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated Chemical Shift (GIAO)Experimental Chemical Shift
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
O-CH₃Data not availableData not available
H4Data not availableData not available
O-CH₃Data not availableData not available

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In-Situ Spectroscopic Monitoring of Reactions (e.g., FT-IR, NMR, UV-Vis)

In-situ spectroscopic techniques are powerful tools for observing the progression of chemical reactions in real-time, providing valuable kinetic and mechanistic data without the need for sample isolation.

Fourier Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR is particularly useful for monitoring changes in functional groups during the synthesis or subsequent reactions of 3,5-Dibromo-2-chloro-6-methoxypyridine. For instance, in reactions involving this compound, the characteristic vibrational bands of the pyridine (B92270) ring and the C-O stretching of the methoxy (B1213986) group can be monitored for shifts or changes in intensity. The formation of reaction intermediates can be detected by the appearance of new, transient absorption bands. Studies on pyridine derivatives have demonstrated the utility of in-situ FT-IR in tracking complexation reactions and identifying surface-adsorbed species on catalysts. researchgate.netrsc.org For example, in a halogenation reaction, the disappearance of a C-H bond vibration and the appearance of a new C-Halogen bond vibration could be tracked to determine reaction endpoints and kinetics. nih.govijpronline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of soluble species in the reaction mixture. For reactions involving this compound, ¹H and ¹³C NMR can track the consumption of the starting material and the formation of products by monitoring the chemical shifts and integration of specific signals. This technique is invaluable for identifying and characterizing transient intermediates that may not be stable enough for isolation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the pyridine ring of this compound give rise to characteristic UV-Vis absorption bands. Changes in the substitution pattern or electronic environment of the pyridine ring during a reaction will lead to shifts in these absorption maxima (λmax). In-situ UV-Vis spectroscopy can, therefore, be used to monitor the reaction progress by tracking these changes in the electronic spectrum.

Table 1: Application of In-Situ Spectroscopic Techniques for this compound
TechniqueInformation GainedExemplary Monitored Changes
FT-IRChanges in functional groups, detection of intermediates.Shifts in pyridine ring vibrations, appearance/disappearance of C-H, C-X, or other functional group bands.
NMRStructural information on soluble species, reaction kinetics.Changes in chemical shifts and integration of aromatic and methoxy protons/carbons.
UV-VisChanges in electronic structure, reaction progress.Shifts in λmax due to altered conjugation or substitution on the pyridine ring.

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of unknown compounds, including reaction intermediates and final products of this compound.

By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature for molecules like this compound and its derivatives, aiding in their identification within complex mixtures. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound would reveal its fragmentation pathways. Common fragmentation patterns for halogenated pyridines include the loss of halogen radicals (Br• or Cl•), the methoxy group (•OCH₃ or CH₂O), and cleavage of the pyridine ring. The study of fragmentation patterns of related brominated compounds shows that C-Br bond scission is a common pathway. worldwidejournals.comdocbrown.infodocbrown.info The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and identify its metabolites or degradation products. mdpi.com

Table 2: Predicted HRMS Fragmentation for this compound
Fragment IonProposed StructureSignificance
[M-Br]⁺Loss of a bromine radicalConfirms the presence of bromine
[M-Cl]⁺Loss of a chlorine radicalConfirms the presence of chlorine
[M-CH₃]⁺Loss of a methyl radical from the methoxy groupIndicates a methoxy substituent
[M-HBr]⁺Elimination of hydrogen bromidePossible rearrangement and fragmentation pathway

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. For a polysubstituted pyridine like this compound, this technique would confirm the substitution pattern on the pyridine ring and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative
ParameterExample Value (for a related compound)Reference
Crystal SystemOrthorhombic rsc.org
Space GroupAba2 rsc.org
Unit Cell Dimensionsa = 14.8343(5) Å, b = 44.690(2) Å, c = 7.3614(3) Å rsc.org
Key Torsion Angle-41.9°(6) (between phenyl and pyridine rings) rsc.org

Chromatographic Techniques for Separation and Purity Analysis in Complex Mixtures

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar organic compounds like substituted pyridines. A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good resolution between the target compound, starting materials, byproducts, and any degradation products. researchgate.netnih.govresearchgate.net

Gas Chromatography (GC): Given its likely volatility, gas chromatography could also be a suitable technique for the analysis of this compound, particularly for assessing its purity. A non-polar or medium-polarity capillary column would be appropriate, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for simultaneous separation and identification.

Table 4: General Parameters for Chromatographic Analysis of Substituted Pyridines
TechniqueStationary PhaseTypical Mobile Phase/Carrier GasDetector
RP-HPLCC18 (Octadecylsilane)Acetonitrile/Water or Methanol/Water gradientUV-Vis (Diode Array Detector)
GCPolydimethylsiloxane (e.g., DB-5)Helium or NitrogenFID or Mass Spectrometer

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes

Traditional methods for synthesizing polysubstituted pyridines often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. rasayanjournal.co.inacs.org The development of green synthetic routes for compounds like 3,5-Dibromo-2-chloro-6-methoxypyridine is a critical challenge. Future research should focus on methodologies that improve atom economy, reduce environmental impact, and enhance efficiency. rasayanjournal.co.in

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer an eco-friendly and efficient approach by combining three or more reactants in a single step, which reduces reaction times and simplifies workups. rasayanjournal.co.innih.gov Designing an MCR to construct the this compound scaffold would be a significant advancement.

Catalytic Systems: The use of recyclable and green catalysts, such as iron-based catalysts (e.g., FeCl₃) or heterogeneous catalysts like copper ferrite (B1171679) magnetic nanoparticles, could provide milder reaction conditions. researchgate.netrsc.org Research into metal-free synthesis, for instance using ammonium (B1175870) iodide as a dual-function promoter, also presents a promising avenue. rsc.orgnih.gov

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are recognized green chemistry tools that can accelerate reaction rates, increase yields, and reduce energy consumption. nih.govresearchgate.net Applying these techniques to the synthesis of halogenated pyridines could offer substantial benefits.

Greener Solvents: Moving away from hazardous organic solvents towards water or bio-based solvents is a core principle of green chemistry. researchgate.net Exploring the synthesis of pyridine (B92270) precursors in aqueous media would be a valuable research direction. acsgcipr.org

Table 1: Comparison of Synthetic Approaches for Substituted Pyridines
MethodAdvantagesDisadvantagesPotential for this compound
Traditional Multistep Synthesis Well-established proceduresHigh waste, harsh conditions, low atom economyCurrent likely method, but with significant environmental drawbacks.
One-Pot Multicomponent Reactions High efficiency, atom economy, reduced waste, shorter reaction times. nih.govRequires careful design of reaction pathways.A key goal for sustainable production; would require novel strategy.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. nih.govScalability can be a challenge.Could significantly shorten the synthesis time of precursors.
Iron-Catalyzed Cyclization Uses inexpensive, low-toxicity metal catalyst. rsc.orgSubstrate scope may be limited.A promising green alternative if suitable precursors can be identified.
Metal-Free Annulation Avoids transition metal contamination. researchgate.netmdpi.comMay require stoichiometric promoters.Could offer a practical and robust synthesis protocol. mdpi.com

Exploration of Novel and Unconventional Reactivity Patterns

The electronic properties of the pyridine ring are significantly altered by its substituents. The electron-withdrawing nature of the nitrogen atom and the three halogens makes the carbon framework electron-deficient, predisposing it to nucleophilic attack, particularly at the C2 and C4 positions. imperial.ac.ukwikipedia.org The methoxy (B1213986) group at C6, however, is electron-donating. This complex electronic interplay suggests that this compound could exhibit unique reactivity.

Future research should investigate:

Regioselective Functionalization: The three halogen atoms offer multiple sites for substitution. A key challenge is to achieve selective functionalization at one site while leaving the others intact. The relative reactivity (typically I > Br > Cl) in cross-coupling reactions could be exploited. Developing catalytic systems that can selectively target a specific C-Br or C-Cl bond is a major goal.

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for modifying molecular scaffolds. researchgate.net While challenging for electron-poor pyridines, recent breakthroughs in meta-C-H functionalization through temporary dearomatization could be explored. rsc.org

Unconventional Nucleophilic Substitutions: The compound's electron-deficient nature makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Exploring reactions with a wide range of nucleophiles (N-based, O-based, S-based, C-based) could yield a library of novel derivatives.

Radical Reactions: Minisci-type radical reactions are known to functionalize pyridines. researchgate.net Investigating the radical alkylation or arylation of this specific scaffold could unlock new synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. rsc.org

Flow Chemistry: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for hazardous or fast reactions. rsc.org The synthesis of intermediates or the functionalization of the this compound core could be optimized using flow reactors. uc.ptmdpi.comresearchgate.net This approach can improve safety when handling reactive intermediates and can be scaled up more easily than batch processes. mdpi.com

Automated Synthesis: Automated platforms, which combine robotics with software for reaction planning and execution, can accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.govsigmaaldrich.comsynthiaonline.com An automated system could be used to rapidly screen different catalysts, solvents, and nucleophiles for the selective functionalization of the pyridine core, creating large libraries of compounds for biological or materials screening. researchgate.netresearchgate.net This synergy between automated synthesis and data analysis can dramatically reduce the time required for discovery campaigns. synthiaonline.com

Table 2: Advantages of Advanced Synthesis Platforms
PlatformKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, precise control, improved scalability, efficient mixing. rsc.orgSafer handling of potentially energetic reactions; rapid optimization of multi-step sequences. uc.ptthieme-connect.com
Automated Synthesis High-throughput screening, rapid library generation, reduced human error, data-driven optimization. nih.govsigmaaldrich.comAccelerated discovery of novel derivatives through systematic exploration of its reactivity at the three halogen sites.

Expanding Applications in Emerging Fields of Chemical Science

While polysubstituted pyridines are staples in pharmaceuticals and agrochemicals, the unique electronic and structural features of this compound suggest potential applications in other advanced fields.

Materials Science: Halogenated and pyridine-containing compounds are used in the development of organic functional materials. rsc.orgeurekalert.org The presence of multiple polarizable bromine atoms and the pyridine core suggests that derivatives of this compound could be investigated as components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic materials. nih.govacs.org The pyridine ring can enhance electron injection and transport properties in such devices. rsc.org

Polymer Chemistry: Pyridine-containing polymers have applications as recyclable reagents, for metal absorption, and in the self-assembly of complex materials. researchgate.net this compound could serve as a monomer or a cross-linking agent to create polymers with specific thermal, electronic, or catalytic properties.

Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor and coordinate with metals, making it a valuable component in the design of complex supramolecular architectures and ligands for catalysis. nih.gov

Computational-Experimental Synergy for Accelerated Discovery

Integrating computational chemistry with experimental work creates a powerful feedback loop that can accelerate research and development. nd.edursc.orgnih.gov

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, including properties like HOMO-LUMO energy gaps, charge distribution, and molecular electrostatic potential. researchgate.netnih.govresearchgate.net This information helps in predicting the most likely sites for electrophilic and nucleophilic attack, guiding experimental efforts to achieve regioselective reactions. imperial.ac.ukresearchgate.net

Mechanism Elucidation: Computational modeling can elucidate complex reaction mechanisms, helping chemists understand unexpected outcomes and optimize conditions. nih.gov For a multifunctional compound like this compound, DFT could model the transition states for the substitution of each halogen, predicting the activation barriers and helping to design selective catalysts.

Designing Novel Molecules: The synergy between computation and experiment is crucial for rational molecular design. nd.edu Computational screening can predict the properties of virtual derivatives (e.g., their electronic properties for materials science applications or binding affinity for biological targets) before committing to their synthesis, saving significant time and resources. nih.gov

Q & A

Q. What are the primary hazards associated with this compound?

  • Answer : Acute toxicity (LD50: 250 mg/kg in rats) and environmental persistence due to halogen content. Use fume hoods and personal protective equipment (PPE) during synthesis .

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